2-Methyl-1-hexene

Catalog No.
S597175
CAS No.
6094-02-6
M.F
C7H14
M. Wt
98.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-hexene

CAS Number

6094-02-6

Product Name

2-Methyl-1-hexene

IUPAC Name

2-methylhex-1-ene

Molecular Formula

C7H14

Molecular Weight

98.19 g/mol

InChI

InChI=1S/C7H14/c1-4-5-6-7(2)3/h2,4-6H2,1,3H3

InChI Key

IRUDSQHLKGNCGF-UHFFFAOYSA-N

SMILES

CCCCC(=C)C

Synonyms

2-methyl-1-hexene, methyl hexene

Canonical SMILES

CCCCC(=C)C

The exact mass of the compound 2-Methyl-1-hexene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73924. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methyl-1-hexene (CAS 6094-02-6) is a branched terminal alkene characterized by a vinylic methyl substitution that significantly alters its steric profile and reactivity compared to standard linear alpha-olefins. As a C7 hydrocarbon with a boiling point of approximately 92 °C and a density of 0.697 g/mL, it is primarily procured as a specialized comonomer for polyolefin synthesis, a precursor for branched aldehydes via hydroformylation, and a model substrate for biocatalytic epoxidation and thiol-ene click chemistry. Its structural divergence from linear analogs like 1-hexene or 1-heptene makes it a critical material for applications requiring controlled steric hindrance, specific phase partitioning in acid catalysis, or altered metabolic oxidation pathways .

Substituting 2-methyl-1-hexene with linear analogs such as 1-hexene or 1-heptene fundamentally compromises process outcomes due to the steric bulk of the 2-methyl group. In thiol-ene polymerization, linear alpha-olefins react rapidly, whereas the disubstituted double bond in 2-methyl-1-hexene dramatically retards the reaction rate, which is necessary for controlling crosslinking kinetics [1]. Furthermore, in catalytic hydroformylation, 2-methyl-1-hexene is highly resistant to standard rhodium-phosphine catalysts, necessitating specific phosphite-modified rhodium systems to achieve conversion [2]. Finally, its phase behavior in acid-catalyzed reactive absorption differs entirely from lighter branched olefins, as its ester derivatives partition exclusively into the organic phase rather than the aqueous phase [3].

Steric Retardation of Thiol-Ene Click Reactivity

In photoinduced thiol-ene polymerization models using ethyl 3-mercaptopropionate, the addition of a second pendent substituent at the vinylic carbon (as in 2-methyl-1-hexene) dramatically reduces reactivity compared to linear terminal enes like 1-hexene. The methyl branch reduces the rate of hydrogen abstraction from the thiol by the carbon-centered radical, allowing for kinetic control that is impossible with unhindered linear alpha-olefins [1].

Evidence DimensionRelative thiol-ene reaction rate
Target Compound DataDramatically reduced reactivity (rate retardation)
Comparator Or Baseline1-hexene (rapid, unhindered 1:1 conversion)
Quantified DifferenceSignificant kinetic retardation due to vinylic disubstitution
ConditionsPhotoinduced reaction with ethyl 3-mercaptopropionate

Procurement of 2-methyl-1-hexene is essential for formulators needing to slow down UV-curing thiol-ene resins or control crosslinking density.

Enantioselectivity in Microbial Epoxidation

When subjected to biocatalytic epoxidation using Rhodococcus sp. Strain ST-10 styrene monooxygenase expressed in K. rhizophila DC2201, 2-methyl-1-hexene yields the corresponding (S)-epoxyalkane with superior enantiomeric excess (>90% ee) and higher productivity compared to the linear C7 analog 1-heptene, which only achieves 84.2% ee [1].

Evidence DimensionEnantiomeric excess (ee) of (S)-epoxyalkane
Target Compound Data>90% ee
Comparator Or Baseline1-heptene (84.2% ee)
Quantified Difference>5.8% absolute improvement in enantiopurity
ConditionsWhole-cell biocatalysis using K. rhizophila DC2201 expressing RhSMO

Buyers synthesizing chiral epoxide building blocks should select 2-methyl-1-hexene over linear analogs to maximize downstream enantiopurity and yield.

Aqueous Insoluble Partitioning in Phosphoric Acid Catalysis

During reactive absorption with 85% phosphoric acid at 50 °C, 2-methyl-1-hexene forms alkyl phosphoric acid esters that partition entirely into the organic phase. In contrast, lighter branched olefins such as 2-methyl-1-butene and 2-methyl-1-pentene form esters that exhibit significant aqueous solubility [1].

Evidence DimensionAqueous phase solubility of alkyl phosphoric acid ester derivatives
Target Compound Data0% detected in aqueous phase (complete organic partitioning)
Comparator Or Baseline2-methyl-1-butene / 2-methyl-1-pentene (detected in aqueous phase)
Quantified DifferenceComplete shift to organic-phase partitioning
Conditions50 °C, 85% H3PO4 reactive absorption

This distinct phase behavior dictates that engineers must design organic-phase extraction protocols when processing 2-methyl-1-hexene, unlike lighter branched olefins.

Metabolic Pathway Divergence: Epoxidation vs. Allylic Hydroxylation

In biotransformation assays using rat liver microsomes (P450 enzymes), 1-hexene undergoes allylic hydroxylation to form 1-hexen-3-ol with no double bond epoxidation observed. In stark contrast, the steric and electronic profile of 2-methyl-1-hexene forces the metabolic pathway toward direct double bond epoxidation, yielding distinct epoxide metabolites [1].

Evidence DimensionPrimary P450 oxidation pathway
Target Compound DataDouble bond epoxidation
Comparator Or Baseline1-hexene (Allylic hydroxylation to 1-hexen-3-ol)
Quantified DifferenceFundamental shift in oxidation mechanism
ConditionsRat liver microsomal preparations (P450 2C11 / 2B1)

For toxicological modeling and metabolic studies, substituting 1-hexene for 2-methyl-1-hexene will yield completely different metabolite profiles, invalidating assay results.

Requirement for Phosphite-Modified Rhodium Catalysts in Hydroformylation

2-Methyl-1-hexene is classically unreactive in standard rhodium-phosphine catalyzed hydroformylation due to the steric bulk of the 1,1-disubstituted double bond. However, it achieves high conversion rates under mild conditions (90 °C, 10 bar) when specific sterically demanding, electron-withdrawing phosphite ligands (e.g., tris(o-t-butylphenyl) phosphite) are used to stabilize the unsaturated rhodium species [1].

Evidence DimensionHydroformylation reactivity
Target Compound DataRequires phosphite-modified Rh catalysts for conversion
Comparator Or BaselineLinear alpha-olefins (Readily react with standard Rh/phosphine catalysts)
Quantified DifferenceStrict dependence on phosphite ligands for conversion
Conditions90 °C, 10 bar CO/H2

Procurement teams must co-purchase phosphite-modified rhodium catalysts when scaling up 2-methyl-1-hexene hydroformylation, as standard systems will fail.

Kinetic Modulator in UV-Curable Resins

Directly leveraging its sterically retarded reactivity, 2-methyl-1-hexene is an ideal comonomer for thiol-ene click polymerizations where formulators need to slow down curing times and control crosslink density without changing the bulk aliphatic nature of the resin[1].

Precursor for Chiral Epoxide Synthons

Based on its superior enantioselectivity (>90% ee) in monooxygenase-catalyzed reactions, it is the preferred starting material for synthesizing enantiopure (S)-2-methyl-1,2-epoxyhexane, a valuable building block for fine chemicals and pharmaceuticals[2].

Model Substrate for P450 Epoxidation Assays

Because its vinylic methyl group completely shifts the metabolic oxidation pathway away from allylic hydroxylation and toward epoxidation, it serves as a highly specific model compound for evaluating cytochrome P450 epoxidation activity and epoxide hydrolase kinetics [3].

Substrate for Branched Aldehyde Production

Utilizing phosphite-modified rhodium catalysts, 2-methyl-1-hexene is procured for specialized hydroformylation processes to yield highly branched C8 aldehydes, which are used in specialty plasticizers and synthetic lubricants[4].

XLogP3

3.6

Boiling Point

62.1 °C
92.0 °C

Melting Point

-135.7 °C
-102.8 °C

UNII

V54TLV711M

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

194.98 mmHg
60.93 mmHg

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

27236-46-0
6094-02-6
763-29-1

Wikipedia

2-methylhex-1-ene

Dates

Last modified: 08-15-2023

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